4'-Aminobiphenyl-3-ol
Description
Significance of Aminobiphenyl and Hydroxybiphenyl Scaffolds
Within the large family of biphenyl (B1667301) derivatives, those containing amino (-NH₂) and hydroxyl (-OH) groups are of particular importance in medicinal chemistry and materials science.
Aminobiphenyl Scaffolds: The amino group serves as a critical functional handle, allowing for a multitude of subsequent chemical modifications. chemblink.com Aminobiphenyls are key building blocks in the synthesis of dyes, organic functional materials, and, notably, pharmaceuticals. chemblink.comnih.gov For instance, 4-aminobiphenyl (B23562) (4-ABP) has historically been used as a rubber antioxidant and a dye intermediate. iarc.frebi.ac.uk In a research context, aminobiphenyls are studied for their potential biological activities. However, the specific placement of the amino group is critical, as some isomers, such as 4-aminobiphenyl, are known carcinogens, a fact that has led to the cessation of their commercial production and drives careful structural design in modern medicinal chemistry. iarc.frebi.ac.uk
Hydroxybiphenyl Scaffolds: The hydroxyl group also imparts significant functionality to the biphenyl core. Hydroxybiphenyls, or biphenols, are valuable intermediates in organic synthesis. They can undergo reactions such as oxidation to form quinone derivatives or substitution reactions to create a diverse range of other biphenyl compounds. For example, 4'-hydroxy-biphenyl-2-carbaldehyde (B112588) is a key intermediate for creating more complex molecules. The hydroxyl group's ability to form hydrogen bonds also influences the molecule's solubility and interactions with biological targets. Some hydroxybiphenyls exhibit notable biological activity; 4-hydroxybiphenyl, for instance, has been identified as an agonist for the estrogen receptor alpha.
Overview of 4'-Aminobiphenyl-3-ol in Academic Contexts
This compound is a specific isomer within the aminohydroxy-biphenyl class of compounds. It features a hydroxyl group at the 3-position of one phenyl ring and an amino group at the 4'-position of the second ring. This distinct arrangement of functional groups provides it with a unique chemical profile and potential for specific applications in research.
While detailed academic studies focusing exclusively on the 779341-20-7 CAS number are not extensively documented in broad literature, its synthesis and properties can be understood from established chemical principles and data on related compounds. One study focusing on fatty acid amide hydrolase (FAAH) inhibitors reported the synthesis of this compound as a light-brown solid with a melting point of 163-165 °C. escholarship.org
The synthesis of such a molecule typically involves a cross-coupling reaction, like the Suzuki coupling, to form the biphenyl core, followed by functional group manipulations. nih.gov A plausible route could involve coupling an appropriately substituted boronic acid with a halo-benzene derivative. For example, coupling a 3-methoxyphenylboronic acid with a 4-nitrohalobenzene would yield a methoxy-nitro-biphenyl intermediate. Subsequent demethylation of the methoxy (B1213986) group to a hydroxyl group and reduction of the nitro group to an amine would yield the final product. rsc.org
The presence of both an amino and a hydroxyl group makes this compound an interesting candidate for further chemical elaboration. The amino group can be acylated, alkylated, or diazotized for further reactions, while the phenolic hydroxyl group can be etherified or esterified. This dual functionality allows it to serve as a versatile building block for constructing more complex molecules with potential applications in medicinal chemistry or materials science.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 779341-20-7 | arctomsci.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₁₁NO | arctomsci.com |
| Molecular Weight | 185.22 - 185.23 g/mol | arctomsci.comsigmaaldrich.com |
| Appearance | Light-brown solid | escholarship.org |
| Melting Point | 163-165 °C | escholarship.org |
| MDL Number | MFCD04117379 | arctomsci.com |
Table of Mentioned Compounds
| Compound Name | Other Names |
|---|---|
| This compound | 4'-Amino-biphenyl-3-ol |
| 4-Aminobiphenyl | 4-ABP, 4-Aminodiphenyl |
| 4-Hydroxybiphenyl | p-Phenylphenol |
| 4'-hydroxy-biphenyl-2-carbaldehyde | |
| Biphenyl | Diphenyl, Phenylbenzene |
| Suzuki-Miyaura reaction |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZHZKOIPJCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Structure Activity Relationship Sar Studies of 4 Aminobiphenyl 3 Ol Analogues
Design Principles for Derivatives
The design of new analogues based on a lead compound like 4'-aminobiphenyl-3-ol is guided by established medicinal chemistry principles. These include altering the position of substituents and exploring a diverse range of functional groups to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Positional Isomerism and Substituent Effects
The spatial arrangement of substituents on the biphenyl (B1667301) core significantly influences biological activity. This concept, known as positional isomerism, is a cornerstone of structure-activity relationship (SAR) studies. Research has consistently shown that even minor changes in substituent placement can lead to dramatic differences in efficacy.
For instance, in a series of O-arylcarbamate inhibitors of fatty acid amide hydrolase (FAAH) based on a biphenyl-3-yl ester scaffold, substitutions at the meta position of the distal phenyl ring were found to produce the most potent inhibitors. escholarship.org A 3'-carbamoyl derivative (URB597) was an order of magnitude more potent than the parent compound. In contrast, most para-substituted analogues were less active. escholarship.org This highlights that for polar groups like carbamoyl (B1232498) and amino, the meta position is crucial for enhancing activity, an effect not observed at the para position. escholarship.org
Data sourced from Mor et al., 2004. escholarship.org
Similarly, studies on biphenyl antimicrobial peptidomimetics demonstrated that positional isomerism has a profound impact on antibacterial efficacy and spectrum. nih.govnih.gov A 3,2'-isomer showed a four- to eight-fold increase in activity against P. aeruginosa and E. coli compared to other isomers, while a 4,4'-isomer was most effective against C. albicans. nih.govnih.gov These findings underscore that the relative positioning of hydrophobic and hydrophilic groups on the biphenyl scaffold is critical for target-specific interactions. nih.gov The steric hindrance created by bulky ortho-substituents can also lead to a type of conformational isomerism known as atropisomerism, where rotation around the biphenyl single bond is restricted, leading to stable, optically active isomers that can have distinct biological activities. slideshare.net
Exploration of Functional Group Diversity
The exploration of diverse functional groups is essential for probing the chemical space around a pharmacophore to optimize its interactions with a biological target. The biphenyl scaffold is amenable to a wide variety of chemical modifications. rsc.org
A key strategy in this exploration is the use of bioisosteres—functional groups with similar physical or chemical properties that can be interchanged to improve biological activity. For example, in the development of angiotensin II receptor antagonists, a tetrazole moiety on the biphenyl structure was successfully replaced with a carboxylic acid group, a classic bioisosteric substitution. nih.gov Similarly, the 1,2,3-triazole ring is often used as a bioisostere for amide, ester, or carboxylic acid groups, as it can participate in hydrogen bonding and π–π stacking interactions. acs.org
The functionalization of biphenyls is a broad field. rsc.org Studies have incorporated a wide array of groups, including:
Halogens (F, Cl, Br, I): Used to modulate electronic properties, block metabolic sites, and influence membrane permeability. acs.org
Polar aprotic groups (CN, CF₃, OCF₃): These can significantly impact anticonvulsant and sodium channel activities. acs.org
Polar protic groups (OH, CO₂H, NH₂): These groups can form key hydrogen bonds with target proteins. acs.orgacs.org
Nitric oxide (NO) donor moieties: These have been attached to biphenyl carboxamides to create hybrid molecules with potential anti-inflammatory activity.
Heterocyclic rings (imidazole, oxadiazole, triazole): These are often introduced to serve as scaffolds or to form specific interactions with target enzymes. nih.govacs.orgderpharmachemica.com
This systematic variation of functional groups allows medicinal chemists to fine-tune the properties of the lead compound to achieve desired therapeutic effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netbmuv.de By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding rational drug design.
Correlation of Physicochemical Properties with Biological Potency
The biological potency of a drug candidate is governed by its physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. QSAR studies aim to quantify these relationships. pku.edu.cnnih.gov
A notable QSAR analysis was performed on an extended set of meta-substituted biphenyl-3-yl ester derivatives that inhibit FAAH. escholarship.org This study revealed a negative correlation between inhibitory potency and lipophilicity (hydrophobicity), suggesting that less lipophilic compounds were more active. escholarship.org The analysis also indicated that small-sized substituents capable of engaging in polar interactions with the enzyme's binding pocket were beneficial for potency. escholarship.org The models developed used various physicochemical descriptors to represent the properties of the substituents.
IC₅₀ values represent the concentration required for 50% inhibition of FAAH. π is the Hansch-Fujita lipophilicity constant. σm is the Hammett constant for meta-substituents. Data sourced from Mor et al., 2004. escholarship.org
Such analyses are crucial for understanding which properties drive activity. For example, other studies have found that descriptors derived from molecular electrostatic potentials, along with molecular surface area and quantum chemical parameters (like HOMO and LUMO energies), can be effectively used to model the quantitative structure-property relationships of biphenyls. pku.edu.cn
Ligand-Enzyme Binding Pocket Interactions and Specificity
The ultimate goal of derivatization is to optimize the interactions between the ligand (the drug molecule) and its target enzyme or receptor. QSAR and molecular modeling techniques like docking provide critical insights into these interactions at an atomic level. researchgate.net
The binding of a ligand to an enzyme's active site is governed by a combination of forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. scienceopen.com Structural studies reveal how specific derivatives of a biphenyl scaffold can exploit these interactions to achieve high affinity and specificity.
For instance, docking studies of the aforementioned FAAH inhibitors suggested that the O-biphenyl scaffold fits into a lipophilic region of the binding site. escholarship.org The enhanced potency of meta-substituted polar derivatives was attributed to the formation of specific hydrogen bonds between the substituent and polar amino acid residues within this pocket. escholarship.org This kind of interaction is highly dependent on the precise distance and angle between the atoms, which explains why the same polar groups at the para-position were ineffective. escholarship.org
Other studies have pinpointed key interactions for different biphenyl derivatives:
Hsp70-Bim PPI Inhibitors: Molecular docking revealed that the amino acid Lys319 is a "hot spot" in the Hsp70-Bim protein-protein interaction interface, forming crucial contacts with biphenyl inhibitors. nih.gov
Carbonic Anhydrase Inhibitors: The 4-aminophenyl moiety of a 1,1'-biphenyl-4-sulfonamide inhibitor was found to form weak binding interactions with the enzyme, while the biphenyl scaffold itself interacted with hydrophobic residues in the active site. acs.org
Biphenyl Dehydrogenase: Crystal structures showed that conformational changes are induced upon ligand binding, creating a well-defined cavity that allows the enzyme to accommodate a wide variety of substrates. nih.gov
Rational Drug Design Approaches for Biphenyl Derivatives
Rational drug design utilizes the structural and mechanistic understanding of a biological target to design and synthesize new inhibitors or modulators. nih.gov The biphenyl scaffold, with its synthetic tractability and proven record in approved drugs, is an excellent platform for such approaches. nih.govnih.gov
A primary strategy is structure-based drug design (SBDD) , which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. With this information, chemists can design molecules that fit precisely into the binding site and form optimal interactions. For example, SBDD was used to develop potent and selective inhibitors of the PKMYT1 kinase, where X-ray co-crystal structures confirmed that the designed biphenyl derivatives formed key interactions with specific residues like Asp251 and Tyr121, leading to enhanced potency.
Another powerful approach is scaffold hopping , where the core structure of a known inhibitor is replaced with a chemically different but functionally equivalent scaffold. This was successfully used to discover a new class of Hsp70-Bim PPI inhibitors by replacing the original core with a biphenyl scaffold, which led to a significant improvement in both binding affinity and water solubility. nih.gov
The integration of SAR and QSAR data is fundamental to these rational approaches. By systematically preparing derivatives and correlating their structural features with activity, researchers can build predictive models. derpharmachemica.com These models, combined with computational tools like molecular docking, guide the synthesis of next-generation compounds with improved profiles, minimizing trial-and-error and accelerating the drug discovery process. nih.govresearchgate.net
Biological Activity and Molecular Mechanisms of 4 Aminobiphenyl 3 Ol and Its Derivatives Non Human Focus
Enzyme Inhibition and Modulation Studies
Derivatives of 4'-Aminobiphenyl-3-ol have been extensively investigated as inhibitors of various enzymes, most notably Fatty Acid Amide Hydrolase (FAAH).
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that plays a crucial role in the degradation of fatty acid amides, a class of endogenous signaling lipids. nih.gov O-arylcarbamates derived from this compound have emerged as a significant class of FAAH inhibitors. nih.govnih.gov These inhibitors typically function by carbamylating the catalytic serine residue (Ser241) in the FAAH active site, leading to the inactivation of the enzyme. ucl.ac.beescholarship.org
The potency of O-arylcarbamate inhibitors based on the this compound scaffold is influenced by the nature of substituents on the biphenyl (B1667301) ring system. Research has shown that introducing small polar groups at the meta position (3'-position) of the distal phenyl ring can significantly enhance inhibitory potency. escholarship.orgscispace.com For instance, the 3'-carbamoyl derivative, known as URB597, is considerably more potent than its parent compound, URB524. escholarship.org In contrast, substitutions at the para position generally result in decreased activity. escholarship.org
The selectivity of these inhibitors is a critical aspect of their development. While potent against FAAH, some O-arylcarbamates can interact with other serine hydrolases, such as carboxylesterases in the liver. nih.gov Strategies to improve selectivity include modifying the reactivity of the carbamate (B1207046) group to reduce off-target interactions. nih.gov
Below is a table summarizing the inhibitory potency of selected O-arylcarbamate derivatives.
| Compound | Substituent on Distal Phenyl Ring | IC50 (nM) for rat brain FAAH | Reference |
| URB524 | None | 63 | escholarship.orgscispace.com |
| 4h | 3'-methyl | Potent (similar to URB524) | escholarship.org |
| 4j | 3'-amino | Potent (similar to URB524) | escholarship.org |
| URB597 (4i) | 3'-carbamoyl | More potent than URB524 | escholarship.org |
| 4e | 4'-fluoro | Less potent than URB524 | escholarship.org |
This table is generated based on data described in the referenced articles.
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, have provided valuable insights into how this compound derivatives bind to FAAH. nih.govescholarship.orgscispace.comnih.gov These studies have been facilitated by the availability of the crystal structure of FAAH. nih.gov
Simulations indicate that the O-biphenyl portion of the inhibitor occupies a lipophilic region within the substrate-binding site of the enzyme. scispace.com This region, known as the cytosolic access channel, accommodates the bent shape of the biphenyl group. nih.gov The N-alkyl or N-cycloalkyl portion of the carbamate inhibitor typically binds within the acyl chain binding channel. nih.gov MD simulations have been used to refine the binding poses of these inhibitors and to study the stability of the enzyme-inhibitor complex over time. nih.govmdpi.comacs.org These computational approaches are crucial for understanding the structure-activity relationships (SARs) observed experimentally. nih.gov
Hydrogen bonds play a critical role in the stabilization of the enzyme-inhibitor complex. nih.govmdpi.comnih.gov For instance, in the case of URB597, the 3'-carbamoyl group on the distal phenyl ring can form hydrogen bonds with specific amino acid residues in the cytosolic access channel, enhancing the inhibitor's potency. nih.gov
The catalytic triad (B1167595) of FAAH, composed of Ser241, Ser217, and Lys142, is central to the inhibition mechanism. nih.gov The catalytic Ser241 attacks the carbonyl group of the carbamate inhibitor. ucl.ac.be The oxyanion hole, formed by backbone amide groups, stabilizes the resulting tetrahedral intermediate through hydrogen bonding. mdpi.com Water molecules within the active site have also been shown to participate in an extensive hydrogen-bonding network that can influence inhibitor binding and the catalytic mechanism of the enzyme. nih.govpnas.org For example, a water molecule coordinated by Ser217 and other residues is positioned to play a role in the deacylation process. nih.gov
Molecular Docking and Dynamics Simulations of Enzyme Interactions
Genotoxicity and DNA Adduct Formation Mechanisms (In Vitro and Non-Human In Vivo)
Aminobiphenyls, including 4-aminobiphenyl (B23562), are recognized for their genotoxic potential, which is linked to their ability to form DNA adducts. oup.commdpi.comwikipedia.org
DNA Damage Pathways of Aminobiphenyls
The genotoxicity of 4-aminobiphenyl (4-ABP) is a result of its metabolic activation into reactive intermediates that can covalently bind to DNA. mdpi.comwikipedia.org This process typically begins with the N-oxidation of 4-ABP in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl. wikipedia.org Further activation can occur through different pathways, leading to the formation of a highly reactive arylnitrenium ion. oup.comiarc.fr
This electrophilic intermediate can then attack nucleophilic sites on DNA bases, primarily the C8 position of guanine (B1146940), to form DNA adducts such as N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP). acs.orgnih.gov The formation of these adducts can lead to mutations during DNA replication if not repaired, which is a key step in the initiation of carcinogenesis. nih.gov In vitro studies using human bladder cells have demonstrated the formation of dG-C8-ABP adducts upon exposure to 4-ABP metabolites. oup.com The presence of these adducts serves as a biomarker for DNA damage induced by this class of compounds. oup.comnih.gov DNA repair pathways, such as nucleotide excision repair (NER) and base excision repair (BER), are responsible for removing such damage to maintain genomic integrity. cellsignal.com
Formation of Aryl Nitrenium Ions
The bioactivation of aromatic amines, including the parent compound 4-aminobiphenyl (ABP), is a critical process that leads to their genotoxic effects. A key step in this pathway is the metabolic conversion to an N-hydroxy derivative. wikipedia.org This N-hydroxy metabolite, such as N-hydroxy-4-aminobiphenyl, can be further activated, particularly under acidic conditions which can be found in the urinary bladder of some species. iarc.fr This activation involves protonation of the hydroxyl group, followed by the loss of a water molecule to generate a highly reactive and electrophilic aryl nitrenium ion. wikipedia.orgiarc.frresearchgate.net This nitrenium ion is considered the ultimate carcinogenic species, as it readily reacts with nucleophilic sites on cellular macromolecules, most notably DNA, to form covalent adducts. wikipedia.org
Oxidative DNA Damage Induction
In addition to forming DNA adducts via aryl nitrenium ions, the metabolic pathway of ABP derivatives can induce oxidative stress, leading to DNA damage. The N-hydroxy metabolite of ABP, N-hydroxy-4-aminobiphenyl (4-ABP(NHOH)), has been shown to cause oxidative DNA damage through the generation of reactive oxygen species (ROS). wikipedia.orgnih.gov
Studies have demonstrated that 4-ABP(NHOH) can induce the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a well-known biomarker for oxidative DNA damage, in both cell-free systems and cultured human cells. nih.gov This process is significantly enhanced by the presence of the endogenous reductant NADH and the transition metal copper (Cu(II)). nih.gov The mechanism is believed to involve the generation of hydrogen peroxide (H₂O₂), as the DNA damage can be reduced by the enzyme catalase. nih.gov This suggests that oxidative damage to DNA is a relevant mechanism of genotoxicity for these compounds, complementing the pathway of direct covalent adduct formation. nih.gov Research involving N-hydroxylation of ABP by the enzyme CYP2E1 has also been linked to the induction of oxidative stress. scholaris.ca
Mutational Spectrum Analysis in Model Organisms
Exposure to 4-aminobiphenyl and its metabolites results in a distinct pattern of genetic mutations in various model systems. These mutations are the direct consequence of the DNA damage caused by the compound.
The most common type of mutation induced by ABP are base pair substitutions. nih.gov Analysis of the mutational spectrum in bacteriophage M13 DNA revealed that over 80% of these substitutions occur at guanine (G) sites. nih.gov The predominant sequence changes observed are:
G→T transversions
G→C transversions
G→A transitions nih.gov
In some studies, a specific hotspot for an A-T to T-A transversion has also been identified. researchgate.net Furthermore, in liver tumors from B6C3F1 mice induced by 4-ABP, C→A transversions were primarily detected at codon 61 of the H-Ras gene. iarc.fr The major DNA adduct, N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG⁸-ABP), has been shown to specifically induce G→C transversions, although it is considered weakly mutagenic at certain sites. nih.gov
| Mutation Type | Predominant Site | Specific Change | Model System / Gene | Reference |
|---|---|---|---|---|
| Transversion | Guanine (G) | G→T | Bacteriophage M13 | nih.gov |
| Transversion | Guanine (G) | G→C | Bacteriophage M13 | nih.gov |
| Transition | Guanine (G) | G→A | Bacteriophage M13 | nih.gov |
| Transversion | Adenine-Thymine (A-T) | A-T → T-A | Bacteriophage M13 | researchgate.net |
| Transversion | H-Ras Codon 61 | C→A | B6C3F1 Mouse Liver Tumors | iarc.fr |
While base pair substitutions are the most frequent mutational events, the mutagenic spectrum of 4-aminobiphenyl also includes frameshift and deletion mutations. researchgate.net Studies have documented the occurrence of both (-1) frameshift mutations, where a single base pair is lost, and deletion mutations in model organisms exposed to ABP. researchgate.net The related metabolite, 4-nitrosobiphenyl, has been identified as a potent frameshift mutagen. kcl.ac.uk
Base Pair Substitution Patterns
Enzyme-Mediated Metabolic Activation and Detoxification Pathways
The biological activity of 4-aminobiphenyl and its derivatives is highly dependent on metabolic processing by various enzymes. These pathways can either lead to the formation of reactive, genotoxic metabolites (activation) or convert the compound into less harmful, excretable forms (detoxification).
The initial and rate-limiting step in the metabolic activation of 4-aminobiphenyl is N-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes. nih.govreactome.org This reaction converts the amino group to a hydroxylamine, producing the proximate carcinogen N-hydroxy-4-aminobiphenyl. wikipedia.org
Initially, in vitro studies with human and rat liver microsomes suggested that CYP1A2 was the primary enzyme responsible for this catalytic step. nih.gov However, subsequent research using mouse models has challenged this view. Studies with CYP1A2-null mice revealed that they still possessed significant capacity for ABP N-hydroxylation and remained susceptible to ABP-induced liver tumors, indicating that other enzymes are involved. iarc.frscholaris.canih.gov
| Enzyme | Function | Key Finding | Reference |
|---|---|---|---|
| Cytochrome P450 1A2 (CYP1A2) | N-hydroxylation (Activation), Clearance (Detoxification) | Initially considered primary for N-hydroxylation, but not the sole P450 involved. Contributes significantly to in vivo clearance. | iarc.frnih.govnih.gov |
| Cytochrome P450 2E1 (CYP2E1) | N-hydroxylation (Activation) | Plays a significant role as an ABP N-oxidizing enzyme; its activity is linked to oxidative stress. | scholaris.canih.gov |
N-Esterification (N-Acetylation, N-Glucuronidation, N-Sulfation)
The metabolic activation of 4-aminobiphenyl is a multi-step process. Initially, 4-ABP undergoes N-oxidation by hepatic enzymes, primarily cytochrome P450 isozymes, to form N-hydroxy-4-aminobiphenyl. wikipedia.orgresearchgate.net This N-hydroxylated metabolite can then undergo N-esterification reactions, including N-acetylation, N-glucuronidation, or N-sulfation, in the liver and other tissues. researchgate.net These esterification steps are crucial as they can generate unstable intermediates that break down to form highly reactive aryl nitrenium ions. nih.gov These ions are electrophilic and can bind to DNA, forming adducts that are considered a key step in the initiation of cancer. wikipedia.orgnih.gov
N-glucuronidation is a significant metabolic pathway for carcinogenic aromatic amines. wikipedia.org The N-hydroxy aryl amine N-glucuronide conjugate is thought to be relatively stable, allowing for its excretion from the liver and accumulation in the bladder lumen. wikipedia.org However, under the acidic conditions of urine, these N-glucuronides can hydrolyze back to their corresponding arylamines, which can then enter the bladder epithelium and undergo further metabolic activation. wikipedia.org Studies in dog and human liver slices have shown that the N-glucuronide of 4-aminobiphenyl is a major metabolic product. nih.gov
O-Esterification and Ring Hydroxylation for Detoxification
Competing with the metabolic activation pathways are detoxification reactions, principally O-esterification and ring hydroxylation. researchgate.net Ring hydroxylation of 4-aminobiphenyl leads to the formation of phenolic metabolites, such as 3-hydroxy-4-aminobiphenyl (B1217912) (also known as this compound). nih.gov In vitro studies using liver fractions from various species, including rats and mice, have identified 3-hydroxy-4-aminobiphenyl as an important metabolite. nih.gov This hydroxylation is generally considered a detoxification step because the resulting products are more water-soluble and can be more readily excreted. science.govresearchgate.net Hydroxylation at the 4' and 2' positions has been observed as a minor detoxification pathway in all species studied. nih.gov
Similarly, N-acetylation of the parent compound 4-aminobiphenyl to form N-acetyl-4-aminobiphenyl is considered a primary detoxification reaction. The resulting acetamide (B32628) is a poor substrate for the cytochrome P450 enzymes responsible for N-oxidation, thus preventing the initial activation step. wikipedia.orgiarc.fr
Role of N-Acetyltransferases (NAT1, NAT2) and UDP-Glucuronosyltransferases (UGT)
Specific enzymes play a critical role in the metabolism of 4-aminobiphenyl. N-Acetyltransferases (NATs) and UDP-Glucuronosyltransferases (UGTs) are key players in both the detoxification and activation pathways.
N-Acetyltransferases (NAT1 and NAT2): Two primary N-acetyltransferase isoenzymes, NAT1 and NAT2, are involved in the metabolism of 4-ABP. nih.gov Both enzymes can catalyze the N-acetylation of 4-aminobiphenyl, a detoxification step that makes the compound less susceptible to oxidation. wikipedia.orgnih.gov However, these enzymes also catalyze the O-acetylation of the N-hydroxy-4-aminobiphenyl metabolite. wikipedia.org This O-acetylation reaction can lead to the formation of unstable esters that generate DNA-reactive nitrenium ions, representing a bioactivation step. nih.gov While both enzymes participate, recombinant human NAT1 has been shown to have a threefold greater rate of N-acetylation of 4-ABP compared to NAT2, whereas NAT2 was about twofold more active in the O-acetylation of N-hydroxy-4-ABP. iarc.fr Studies in cryopreserved human hepatocytes have demonstrated that the N-acetylation of 4-aminobiphenyl is significantly dependent on the NAT2 genotype. nih.gov
UDP-Glucuronosyltransferases (UGTs): UGTs are a family of enzymes that catalyze the transfer of glucuronic acid to various substrates, including drugs and xenobiotics, to facilitate their excretion. researchgate.netfrontiersin.org Glucuronidation is a major metabolic pathway for 4-aminobiphenyl. wikipedia.org Several UGT isoforms are involved, with UGT1A4 and UGT1A9 being the most commonly associated with arylamine glucuronidation. nih.gov Research has shown that UGT1A4 glucuronidates 4-ABP with higher affinity and efficiency than UGT1A9. nih.gov The N-glucuronidation of 4-ABP and its N-hydroxy metabolite is a complex process; while it aids in transport and potential excretion, the instability of these glucuronides in acidic urine can lead to the release of carcinogenic compounds within the bladder. wikipedia.orgnih.gov
| Enzyme Family | Specific Enzymes | Substrate(s) | Function | Outcome |
| N-Acetyltransferases (NAT) | NAT1, NAT2 | 4-aminobiphenyl | N-acetylation | Detoxification wikipedia.orgnih.gov |
| NAT1, NAT2 | N-hydroxy-4-aminobiphenyl | O-acetylation | Bioactivation wikipedia.orgnih.gov | |
| UDP-Glucuronosyltransferases (UGT) | UGT1A4, UGT1A9 | 4-aminobiphenyl | N-glucuronidation | Transport/Detoxification wikipedia.orgnih.gov |
| UGTs | N-hydroxy-4-aminobiphenyl | N-glucuronidation | Transport/Bioactivation wikipedia.orgnih.gov |
Cellular and Molecular Responses to Aminobiphenyl Exposure (Non-Human In Vitro Models)
To understand the mechanisms of toxicity and carcinogenicity of aminobiphenyls, researchers utilize non-human in vitro models, such as immortalized cell lines, to study cellular and molecular responses to exposure.
Studies in Immortalized Cell Lines (e.g., Urothelial Cells)
Immortalized cell lines are crucial tools for investigating the biological effects of compounds like 4-aminobiphenyl. Studies using human urothelial cells have been instrumental in establishing a link between 4-ABP exposure, DNA damage, and mutagenicity. nih.gov Research has shown that 4-ABP-DNA adducts form in these cells upon exposure. nih.gov Furthermore, studies in Chinese hamster ovary (CHO) cells, which are deficient in nucleotide excision repair, have been used to analyze the functional effects of metabolic enzymes. louisville.edu When these cells were transfected with human NAT1, exposure to 4-ABP led to the formation of DNA adducts and subsequent mutations, demonstrating the direct role of NAT1-mediated bioactivation in genotoxicity. louisville.edu
Mutation Induction at Specific Genetic Loci
Exposure to 4-aminobiphenyl and its reactive metabolites has been shown to induce mutations at specific gene locations in various in vitro systems.
HPRT Locus: In human bladder epithelial cells, 4-ABP was found to induce mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus. iarc.fr Similarly, in CHO cells expressing human NAT1, exposure to 4-ABP resulted in a higher frequency of mutants at the hypoxanthine (B114508) phosphoribosyl transferase locus. louisville.edu
lacZ Gene: Studies using the bacterial virus M13mp10 investigated the mutagenicity of a reactive form of 4-ABP in Escherichia coli. This research identified a distinct mutational spectrum, with G-C base pairs being the primary targets for substitution mutations. nih.gov A notable finding was a mutational hotspot, an A-T to T-A transversion, which accounted for a significant portion of the observed mutations. nih.gov
These studies in non-human in vitro models provide clear evidence that 4-aminobiphenyl, through its metabolic activation, is genotoxic and capable of inducing specific types of mutations, which are believed to be the initiating events in its mechanism of carcinogenicity.
| In Vitro Model | Genetic Locus | Observed Effect | Finding |
| Human Bladder Epithelial Cells | HPRT | Mutation Induction | 4-ABP induced mutations at the HPRT locus. iarc.fr |
| Chinese Hamster Ovary (CHO) Cells (expressing NAT1) | HPRT | Mutation Induction | 4-ABP exposure led to increased mutants at the HPRT locus. louisville.edu |
| E. coli (M13mp10 vector) | lacZ alpha gene | Base Pair Substitutions, Deletions, Frameshifts | Identified a mutational hotspot (A-T to T-A transversion) and a preference for mutating G-C base pairs. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 4'-Aminobiphenyl-3-ol, providing the necessary separation from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. An analytical HPLC method has been developed for the separation and quantification of the in vitro metabolites of 4-aminobiphenyl (B23562), including 3-hydroxy-4-aminobiphenyl (B1217912), using gradient elution from a reverse-phase column. nih.gov The choice of detector is critical for achieving the desired sensitivity and selectivity.
Table 1: HPLC-UV Detection Parameters for Related Biphenyl (B1667301) Derivatives
| Analyte | Mobile Phase | Column | Detection Wavelength (nm) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| 4-Aminobiphenyl | Methanol/Water | Reverse Phase | Not Specified | 6.0 x 10⁻⁶ mol L⁻¹ | researchgate.net |
| Biphenyl Derivatives | Acetonitrile/Water/Methanol | Reverse Phase | Not Specified | 0.7 - 1.9 µmol L⁻¹ | researchgate.net |
| dG-C8-4-ABP | Methanol/Water | Phenomenex C18 | 300 | Not Specified | oup.com |
| N-OH-AABP modified DNA | Citric acid/Sodium acetate (B1210297)/EDTA | Supelco Discovery C-18 | 245 | Not Specified | plos.org |
Electrochemical detection (ED) offers high sensitivity and selectivity for electroactive compounds like phenols and aromatic amines. mdpi.com The hydroxyl and amino groups on this compound make it an excellent candidate for electrochemical detection. HPLC with electrochemical detection has been successfully applied to the analysis of p-aminophenol and other hydroxylated metabolites. mdpi.comnih.gov For various biphenyl derivatives, an amperometric platinum tubular detector provided lower detection limits (0.02–0.06 µmol L⁻¹) compared to a UV detector. researchgate.net A study on aminobiphenyls using a boron-doped diamond electrode reported quantification limits in the 10⁻⁸ mol L⁻¹ range. researchgate.net For 4-aminobiphenyl, the limit of detection with electrochemical detection was 2.0 x 10⁻⁶ mol L⁻¹. researchgate.net
Table 2: HPLC with Electrochemical Detection for Related Compounds
| Analyte | Detector Type | Potential | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Biphenyl Derivatives | Amperometric platinum tubular | Not Specified | 0.02 - 0.06 µmol L⁻¹ | researchgate.net |
| 4-Aminobiphenyl | Amperometric | Not Specified | 2.0 x 10⁻⁶ mol L⁻¹ | researchgate.net |
| Aminobiphenyls | Boron-doped diamond electrode | Not Specified | 10⁻⁸ mol L⁻¹ (LOQ) | researchgate.net |
| 3-methoxy-4-hydroxyphenylglycol | Electrochemical | Not Specified | 2 pmol/ml | nih.gov |
Fluorescence detection is known for its high sensitivity and selectivity for compounds that fluoresce. shimadzu.com The fluorescence properties of several hydroxy- and amino-biphenyls have been investigated, indicating their suitability for this detection method. nih.gov For instance, 4-hydroxybiphenyl exhibits fluorescence that changes with pH. nih.gov While direct fluorescence data for this compound is scarce, HPLC with fluorescence detection has been used for other hydroxylated aromatic compounds and aminothiols after derivatization. rsc.orgjrespharm.com In a comparative study, fluorescent detection was found to be the most sensitive method for 4-aminobiphenyl, with a limit of detection of 8.0 x 10⁻⁸ mol L⁻¹. researchgate.net
Table 3: HPLC with Fluorescent Detection for Related Compounds
| Analyte | Derivatization Agent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| 4-Aminobiphenyl | None | Not Specified | Not Specified | 8.0 x 10⁻⁸ mol L⁻¹ | researchgate.net |
| Urolithins | None | 330 | 420 | ~0.2 µg/mL | jrespharm.com |
| Aminothiols | 3-hydroxyflavone derivative | Not Specified | Not Specified | Not Specified | rsc.org |
| Amino Acids | o-phthalaldehyde (OPA) / 9-fluorenylmethyl chloroformate (FMOC) | 350 / 266 | Not Specified | Not Specified | shimadzu.com |
Electrochemical Detection
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For polar compounds like this compound, which have limited volatility, a derivatization step is typically required to make them suitable for GC analysis.
Derivatization is a key step in the GC/MS analysis of this compound, as it increases the volatility and thermal stability of the analyte. sigmaaldrich.com Common strategies involve the reaction of the active hydrogens on the hydroxyl and amino groups with a derivatizing agent.
One widely used approach is acetylation using acetic anhydride (B1165640). nih.govcaltech.edu This reaction converts the hydroxyl and amino groups into their corresponding acetate and acetamide (B32628) derivatives, which are more volatile and chromatograph well. caltech.edunih.gov Acetic anhydride has been successfully used for the in situ derivatization of various hair dye ingredients, including those with hydroxyl and amino functionalities, prior to GC/MS analysis. mdpi.comresearchgate.net The resulting acetylated derivatives often produce characteristic fragment ions in the mass spectrometer, such as the loss of a ketene (B1206846) molecule ([M-42]⁺), which can be used for selective ion monitoring (SIM) to enhance sensitivity and selectivity. mdpi.comresearchgate.net
Another common derivatization technique is silylation , where active hydrogens are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. brjac.com.br Silylation has been successfully applied to the analysis of various metabolites, including those with hydroxyl groups. researchgate.net
Table 4: Common Derivatization Reagents for GC/MS Analysis of Compounds with Hydroxyl and Amino Groups
| Derivatization Reagent | Functional Groups Targeted | Resulting Derivative | Key Advantages | References |
|---|---|---|---|---|
| Acetic Anhydride | Hydroxyls, Amines | Acetate, Acetamide | Forms stable derivatives, can be done in situ, characteristic mass spectral fragmentation. | nih.govcaltech.edunih.govmdpi.comresearchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyls, Amines, Carboxyls | Trimethylsilyl (TMS) ether/amine/ester | Effective for a wide range of polar compounds. | sigmaaldrich.combrjac.com.br |
| Pentafluoropropionic anhydride (PFPA) | Amines | Pentafluoropropionamide | Enhances electron capture detection, used for 4-aminobiphenyl. | acs.orgcolumbia.edu |
Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS)
Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) is a highly sensitive technique used for the analysis of electrophilic compounds. For the analysis of aminobiphenyls, derivatization is often employed to enhance volatility and improve the ionization efficiency.
Detailed Research Findings: Gas chromatography combined with NICI-MS (GC-NICI-MS) has been successfully used to identify 4-aminobiphenyl (4-ABP) in various complex matrices. nih.gov In a study analyzing commercial hair dyes, 4-ABP was derivatized with pentafluoropropionic anhydride (PFPA) before analysis. nih.gov This derivatization step creates a derivative that is highly responsive to NICI, allowing for very low detection limits. The identity of 4-ABP was confirmed using this method, demonstrating its presence in some hair dye products at levels up to 12.8 parts per billion (ppb). nih.gov This technique is particularly valuable for confirming the presence of trace amounts of the compound. Furthermore, high-resolution GC-NICI-MS with selective ion monitoring is a method used for the quantification of 4-ABP-hemoglobin (Hb) adducts. cambridge.org
Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (MS/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (MS/MS) are powerful tools for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives without the need for derivatization. nih.goviarc.fr
Detailed Research Findings: LC/MS is frequently used for the analysis of 4-aminobiphenyl in various samples. nih.goviarc.fr An ultra-HPLC-triple quadrupole MS (LC-MS/MS) method was developed for the determination of unsulfonated aromatic amines, including 4-aminobiphenyl, in color additives. researchgate.net This method demonstrated high sensitivity and was successfully applied to the analysis of 30 samples of FD&C Yellow No. 5 and FD&C Yellow No. 6, showing excellent recovery (101-115%) and precision (1.74-9.78%). researchgate.net The use of LC-MS/MS provides high selectivity and specificity through multiple reaction monitoring (MRM), which minimizes matrix interference. researchgate.netshimadzu.com
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and large molecules. When coupled with tandem mass spectrometry (MS/MS), it provides structural information and enhances selectivity.
Detailed Research Findings: HPLC-ESI-MS/MS has been employed to confirm the identity of 4-ABP in commercial hair dyes, corroborating the results from GC-NICI-MS. nih.gov This dual-method approach provides a high degree of confidence in the identification of the analyte. In studies of DNA adducts, LC-ESI/MS/MS is used to quantify adducts like N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP). nih.govnih.gov The technique can differentiate between different types of adducts and provide quantitative data on their formation in biological systems, such as human hepatocytes. nih.gov For instance, in hepatocytes treated with 4-ABP, dG-C8-4-ABP was a principal DNA adduct identified, with levels ranging from 3.4 to 140 adducts per 107 DNA bases. nih.gov
Quantification of Metabolites and DNA/Protein Adducts
The quantification of metabolites and adducts at very low concentrations is essential for assessing exposure and biological effects.
Methods for Low-Concentration Detection (Picogram Level)
Methodological advancements have enabled the detection of 4-aminobiphenyl and its adducts at the picogram (pg) level. nih.goviarc.fr
Detailed Research Findings: Highly sensitive methods combining gas chromatography with mass spectrometry (GC/MS) are capable of detecting 4-ABP-hemoglobin adducts at levels as low as 0.5 pg/g of hemoglobin. iarc.fr One specific method involves the hydrolysis of the adduct, purification by solid-phase extraction, derivatization with pentafluoropropionic anhydride, and subsequent analysis by GC/MS. iarc.fr For air samples, a method involving ion-pair extraction and derivatization with isobutyl chloroformate achieved a detection limit of 0.01 ng/m³. iarc.fr In a study on smokers and nonsmokers, a capillary GC-tandem mass spectrometry method detected 4-aminobiphenyl hemoglobin adducts with a limit of detection of 0.24 pg total on-column. nih.gov
Pseudo Capillary On-Column Gas Chromatography-Tandem Mass Spectrometry for Adduct Analysis
This specific GC-MS/MS technique offers enhanced sensitivity for the analysis of hemoglobin adducts.
Detailed Research Findings: A sensitive assay using pseudo capillary on-column gas chromatography-tandem mass spectrometry has been developed for the quantification of 4-aminobiphenyl hemoglobin adducts in human blood. nih.govresearchgate.net The method involves basic hydrolysis of the adducts, derivatization with pentafluoropropionic acid anhydride, and analysis using programmable temperature vaporization and positive electron ionization tandem mass spectrometry. nih.govresearchgate.net This assay was applied to samples from smokers and nonsmokers, revealing significantly higher levels of 4-aminobiphenyl Hb adducts in smokers (geometric mean of 73.0 pg/g Hb) compared to nonsmokers (geometric mean of 29.9 pg/g Hb). nih.gov
Detection Limits and Assay Sensitivity
The limits of detection (LOD) and sensitivity of the analytical assays are critical parameters for their application in biomonitoring and research.
Table of Analytical Methodologies and Detection Limits
Table of Compound Names
Computational Chemistry and Modeling Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a dynamic perspective on how 4'-Aminobiphenyl-3-ol and its derivatives interact with biological targets and explore different conformational states.
MD simulations and docking studies have been instrumental in understanding how biphenyl (B1667301) scaffolds, such as the one in this compound, interact with protein binding sites. For instance, in studies of Fatty Acid Amide Hydrolase (FAAH) inhibitors, docking and MD simulations showed that the O-biphenyl scaffold of carbamate (B1207046) inhibitors can be accommodated within a lipophilic region of the enzyme's substrate-binding site. escholarship.org The folded conformation of the biphenyl scaffold mimics the shape of the natural FAAH substrate, anandamide. escholarship.org These simulations also revealed that substituents on the distal phenyl ring, corresponding to the 4'-amino group of this compound, can form crucial hydrogen bonds with polar amino acid residues within the binding pocket. escholarship.org
Water molecules can also play a critical role in mediating ligand-protein interactions. MD simulations of other biphenyl-containing ligands have shown that water molecules in a binding cavity can orient themselves to create favorable hydrogen bond networks between the ligand and the biological receptor, thereby enhancing binding affinity. nih.gov For example, simulations of a linear benzimidazole-biphenyl diamidine binding to the DNA minor groove revealed that while one end of the molecule maintained stable interactions, the biphenyl-amidine end showed significant dynamic changes in its orientation and water-mediated contacts. nih.gov
Table 1: Key Findings from Ligand-Protein Interaction Simulations
| System Studied | Simulation Method | Key Insight | Reference |
|---|---|---|---|
| Substituted Biphenyl-3-yl Esters (including this compound derivatives) with FAAH | Docking and Molecular Dynamics | The O-biphenyl scaffold fits into a lipophilic binding pocket, mimicking the natural substrate. Substituents can form hydrogen bonds with the enzyme. | escholarship.org |
| Benzimidazole-Biphenyl Diamidine with DNA | Molecular Dynamics | Water molecules mediate interactions, and the biphenyl end of the ligand exhibits significant conformational dynamics and variable water contacts. | nih.gov |
| N-biphenyldihydroisoquinolinium with quadruplex DNA | Docking Studies | The biphenyl unit binds in a specific cleft, leading to a suppression of its conformational freedom. | rsc.org |
The conformational flexibility of the biphenyl scaffold is a critical determinant of its biological activity. The two phenyl rings can rotate around the central single bond, leading to a range of possible dihedral angles. This rotational freedom allows the scaffold to adopt specific folded or twisted conformations to fit optimally into a binding site. escholarship.orgrsc.org
Molecular dynamics studies on FAAH inhibitors demonstrated that the biphenyl scaffold adopts a folded shape within the binding site, which is crucial for its inhibitory activity. escholarship.org In other systems, such as bivalent glycoligands using a biphenyl linker, MD simulations have been used to assess the distance distribution between the two ligands, which is influenced by the conformational flexibility of the biphenyl units. preprints.org The inherent rigidity of the biphenyl linker can also be exploited to directly transfer spatial effects from a central scaffold to the attached ligands. preprints.org However, binding to a constrained environment, like a protein or DNA binding pocket, can suppress the conformational freedom of the biphenyl unit. rsc.org
Ligand-Protein Interaction Simulations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their function.
For a series of cyclohexylcarbamic acid biphenyl-3-yl esters, which includes derivatives of this compound, QSAR analysis was performed to understand their potency as FAAH inhibitors. escholarship.orgscispace.com One derived model showed a negative correlation between inhibitory potency and the lipophilicity of substituents at the meta position of the distal ring. scispace.com This suggests that less lipophilic, smaller substituents are preferred for higher activity. A more complex model provided a potential explanation for this observation, relating it to the formation of hydrogen bonds between the meta substituents and polar residues in the binding pocket. escholarship.org
In the context of mutagenicity, QSAR studies on aminobiphenyls have shown that frontier orbital energies (the energy of the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) and electronic populations are important for their activity. nih.gov These findings are consistent with metabolic activation mechanisms by cytochrome P450 enzymes, which generate reactive electrophilic intermediates that can attack DNA. nih.gov However, another study on benzidine (B372746) and its analogs, including aminobiphenyls, found no significant correlation between mutagenic activity and parameters like oxidation potentials, dipole moment, or partition coefficient. researchgate.net
Table 2: QSAR Models for Aminobiphenyl-Related Compounds
| Activity Modeled | Compound Series | Key Correlating Parameters | Reference |
|---|---|---|---|
| FAAH Inhibition | Cyclohexylcarbamic acid biphenyl-3-yl esters | Lipophilicity (negative correlation), Hydrogen-bonding capacity | escholarship.orgscispace.com |
| Mutagenicity | Aminobiphenyls and Polyaromatic Hydrocarbons | Frontier orbital energies (HOMO, LUMO), Electronic populations | nih.gov |
| Mutagenicity | Benzidine and analogs | No significant correlation found with oxidation potential, dipole moment, partition coefficient, or basicity. | researchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties and reactivity of molecules like this compound.
The electronic structure of aminobiphenyls dictates their chemical behavior, including their ability to be oxidized and to interact with biological molecules. QSAR studies have underscored the importance of frontier orbital energies (E-HOMO and E-LUMO) in the mutagenicity of aminobiphenyls. nih.gov These parameters are directly related to the ease with which a molecule can be oxidized or reduced, a key step in the metabolic activation of many carcinogens. nih.gov
DFT calculations on other donor-acceptor biphenyl systems have been used to analyze their photophysical properties. mdpi.comfrontiersin.org These studies show that excitation can induce an intramolecular charge transfer (CT) from the electron-donating amino group to an electron-accepting part of the molecule. rsc.org The conformation of the biphenyl unit, specifically the torsion angle between the two rings, significantly influences this charge transfer and the resulting fluorescence properties. rsc.orgmdpi.com The electronic structure, including the distribution of molecular orbitals and dipole moments in the ground and excited states, can be thoroughly investigated using these computational methods. mdpi.com
Computational methods can be used to predict and analyze reaction mechanisms. For aminobiphenyls, a critical reaction is their metabolic activation to carcinogenic species. The generally accepted mechanism involves the oxidation of the amino group by cytochrome P450 enzymes to form an N-hydroxy derivative. wikipedia.org This intermediate can then be further activated to form a reactive nitrenium ion, which subsequently reacts with DNA to form adducts, a key event in chemical carcinogenesis. wikipedia.org
QSAR models that show a strong correlation between mutagenic potency and electronic parameters like frontier orbital energies support this proposed mechanism. nih.gov The ability of these models to align with known activation pathways demonstrates their utility in predicting the reactivity of related compounds. nih.gov Furthermore, QSAR equations can help interpret the noncovalent binding interactions that precede the chemical reaction, such as the role of substituent hydrophilicity in forming hydrogen bonds within an enzyme's active site. escholarship.org
Environmental Fate and Degradation Studies
Biodegradation Pathways in Environmental Systems
The transformation of aminobiphenyl compounds in the environment is largely a biological process driven by microbial activity. The structure of these compounds, consisting of two benzene (B151609) rings with an amino group, makes them susceptible to microbial attack, although the rate and extent of degradation can vary significantly based on environmental conditions and the specific microbial populations present.
Microbial Degradation of Aminobiphenyls
The microbial degradation of aromatic amines, including aminobiphenyls, is a documented phenomenon. frontiersin.orgnih.gov Bacteria capable of utilizing aromatic compounds as a source of carbon and energy can initiate the breakdown of the biphenyl (B1667301) structure. The initial step in the aerobic degradation of biphenyl and its derivatives often involves the enzymatic action of dioxygenases. These enzymes introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydroxylated intermediates. For instance, the degradation of carbazole, a heterocyclic amine, by some bacteria proceeds through the formation of 2'-aminobiphenyl-2,3-diol. nih.gov This suggests that microbial systems possess the enzymatic machinery to hydroxylate the biphenyl structure in the presence of an amino group.
The degradation of aminophenols, which share functional groups with 4'-aminobiphenyl-3-ol, provides further insight. For example, Burkholderia sp. AK-5 has been shown to degrade 4-aminophenol (B1666318) by initial hydroxylation to 1,4-benzenediol, followed by further hydroxylation and ring cleavage. nih.gov This supports the hypothesis that hydroxylation is a key initial step in the microbial degradation of such aromatic amines.
Formation of 4-Aminobiphenyl (B23562) from Related Compounds (e.g., Benzidine)
A significant environmental source of 4-aminobiphenyl is the degradation of other anthropogenic compounds, most notably benzidine (B372746). nih.gov Benzidine, a known human carcinogen formerly used in the manufacture of dyes, can be transformed into 4-aminobiphenyl by certain bacteria in the environment. nih.goviarc.fr This degradation pathway has been identified as a potential source of 4-aminobiphenyl exposure in areas contaminated with benzidine-based dyes. iarc.friarc.fr The microbial degradation of benzidine-based dyes can release free benzidine, which is then subject to further microbial action that can cleave the molecule to form 4-aminobiphenyl. cdc.gov
This formation pathway underscores the interconnectedness of aromatic amine pollutants in the environment. The degradation of one hazardous compound can lead to the formation of another, complicating risk assessment and remediation efforts.
Persistence and Mobility in Environmental Matrices
The persistence and mobility of this compound in the environment are not well-documented. However, inferences can be drawn from the known properties of 4-aminobiphenyl and related aminophenols.
Persistence:
General data for 4-aminobiphenyl suggests that it may be persistent in some environmental compartments. While it is considered biodegradable, the process can be slow. chemicalbook.compic.int The addition of a hydroxyl group, as in this compound, can sometimes increase the susceptibility of an aromatic compound to microbial attack. However, data for aminophenols indicates that they are not always readily biodegradable. fishersci.decarlroth.com For example, 4-aminophenol is classified as not readily biodegradable, with only 5% degradation observed in a 28-day study. carlroth.com
Photodegradation is another potential environmental fate process for aromatic amines. chemicalbook.com 4-aminobiphenyl is susceptible to photo-oxidation, and this process may be enhanced for its hydroxylated derivatives. researchgate.net The estimated atmospheric half-life of vapor-phase 4-biphenylamine due to reaction with hydroxyl radicals is about 5 hours. pic.int
Mobility:
The mobility of aromatic amines in soil and water is influenced by their solubility and their tendency to adsorb to soil particles and sediments. 4-aminobiphenyl is expected to adsorb to suspended solids and sediment. nih.gov Aromatic amines can bind strongly to humic or organic matter in soils due to the reactivity of the amino group, which could render them immobile. pic.int However, the hydroxyl group in this compound would increase its polarity and potentially its water solubility compared to 4-aminobiphenyl, which might increase its mobility in soil.
Data for aminophenols shows varied mobility. For instance, 4-aminophenol is expected to have high mobility in soil based on its estimated Koc, but its tendency to bind to humus can reduce this mobility. nih.gov It is also highly mobile in soils due to its water solubility. fishersci.de
The following table summarizes available data on the environmental properties of 4-aminobiphenyl and related compounds, which can provide an indication of the potential behavior of this compound.
Table 1: Environmental Fate Properties of 4-Aminobiphenyl and Related Compounds
Research Gaps in Environmental Investigations
The environmental fate and impact of this compound are characterized by significant research gaps. The primary gap is the lack of studies specifically investigating this compound in environmental systems. While it is a known metabolite of the carcinogen 4-aminobiphenyl, its own environmental behavior, persistence, and toxicity are largely unknown.
Key research gaps include:
Lack of Empirical Data: There is a critical need for empirical studies on the biodegradation, photodegradation, and abiotic degradation of this compound in relevant environmental matrices such as soil, water, and sediment.
Unknown Degradation Pathways: The specific microbial pathways and enzymes involved in the degradation of this compound have not been elucidated.
Uncertain Mobility and Persistence: Quantitative data on the persistence (e.g., half-life) and mobility (e.g., Koc) of this compound are absent, making it difficult to predict its transport and distribution in the environment.
Ecotoxicity Data: While the ecotoxicity of 4-aminobiphenyl has been studied to some extent, there is a lack of data on the specific ecotoxicological effects of its hydroxylated metabolite, this compound, on aquatic and terrestrial organisms. nih.gov
Environmental Concentrations: There are no available data on the occurrence and concentration of this compound in the environment, which hinders a comprehensive risk assessment.
The general lack of information on the environmental fate of metabolites of major pollutants like 4-aminobiphenyl represents a broader challenge in environmental science. ieaghg.orgacs.org Understanding the complete life cycle of these contaminants, including their transformation products, is essential for accurate environmental risk assessment and the development of effective management strategies. inchem.org
Table 2: List of Compounds Mentioned
Future Research Directions and Emerging Applications
Development of Novel Biphenyl-based Compounds
The inherent versatility of the biphenyl (B1667301) structure serves as a platform for the design and synthesis of new compounds with tailored properties. researchgate.netplos.org Researchers are actively exploring the modification of the 4'-Aminobiphenyl-3-ol core to create novel derivatives with enhanced or entirely new functionalities. This includes the introduction of various substituent groups to modulate electronic properties, solubility, and biological activity. escholarship.org
One promising avenue of research is the development of biphenyl-based compounds as inhibitors for enzymes implicated in various diseases. For instance, novel biphenyl derivatives are being synthesized and evaluated as potential inhibitors for targets such as epidermal growth factor receptor (EGFR) tyrosine kinase, tyrosinase, and histone deacetylase 6 (HDAC6). researchgate.netplos.orgnih.gov These efforts often involve computational molecular docking studies to predict binding affinities and guide the design of more potent and selective inhibitors. researchgate.netplos.org Furthermore, the development of dual inhibitors, such as those targeting both PD-L1 and class I HDACs, represents a sophisticated strategy in drug discovery, with biphenyl scaffolds playing a key role. tandfonline.com The flexibility of the biphenyl linker is also being investigated to improve the antiparasitic activity of new drug candidates. rsc.org
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the use of sophisticated analytical methods. Advanced spectroscopic techniques are crucial for elucidating molecular structure, conformation, and electronic properties.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry are routinely employed to confirm the identity and purity of newly synthesized biphenyl compounds. researchgate.net Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within the crystal lattice, which is invaluable for understanding intermolecular interactions and solid-state properties. plos.org
Furthermore, advanced techniques like ion mobility spectrometry (IMS) coupled with quantum mechanical calculations are being used to discriminate between positional isomers of aminobiphenyls in the gas phase and to investigate their complex conformations. acs.org For materials science applications, techniques like electron energy-loss spectroscopy (EELS) are being revisited and coupled with other methods like multi-wavelength Raman spectroscopy to gain a comprehensive understanding of the local chemistry of materials derived from these compounds. arxiv.org The photophysical properties of novel biphenyl derivatives, including their absorption and emission spectra, are investigated using UV-Vis and fluorescence spectroscopy to assess their potential in applications such as fluorescent probes and light-emitting devices. researchgate.netmdpi.com
Green Chemistry Approaches in Synthesis
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. The synthesis of this compound and other biphenyl derivatives is no exception, with a growing emphasis on green chemistry principles. chemicalbook.com These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.
One notable green synthetic method being explored is mechanosynthesis, which uses a ball mill to induce reactions mechanically, often in the absence of a solvent. murraystate.edu This technique has been shown to be a faster, higher-yield, and cleaner alternative to traditional solution-based methods for producing compounds like 2-aminobiphenyl (B1664054) palladacycles. murraystate.edu Other green strategies include the use of magnetically recoverable nanocatalysts and microwave-assisted synthesis, which can significantly reduce reaction times and facilitate catalyst recycling. organic-chemistry.org The development of one-pot synthesis procedures and the use of less expensive and hazardous starting materials are also key areas of research in the green synthesis of biphenyl compounds. organic-chemistry.org
Applications in Advanced Materials (Beyond Basic Electronics)
While biphenyls have established applications in organic light-emitting diodes (OLEDs), current research is expanding their use into a wider range of advanced materials. The unique electronic and photophysical properties of this compound and its derivatives make them attractive building blocks for functional materials.
These compounds are being investigated for their potential in developing advanced materials and chemical sensors. The ability to tune their fluorescence properties through chemical modification makes them promising candidates for sensitive and selective fluorescent probes. researchgate.net For instance, some triazoloquinazoline derivatives containing the aminobiphenyl moiety have shown potential for detecting trifluoroacetic acid. mdpi.com The incorporation of biphenyl units into polymers can lead to materials with specific conducting or liquid crystalline properties. plos.org Furthermore, the chiral nature of certain biphenyl derivatives is being exploited in the synthesis of chiral metallo-supramolecular polyhedra and coordination polymers, which have potential applications in areas like enantioselective separations. uq.edu.au
Integrated Omics Approaches in Biological Research
To fully understand the biological effects and mechanisms of action of this compound and its metabolites, researchers are turning to integrated "omics" approaches. These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes occurring within a biological system upon exposure to a compound. nih.gov
In the context of toxicology and carcinogenesis research, omics approaches can help identify key pathways and molecular signatures associated with exposure to aminobiphenyls. cdnsciencepub.comresearchgate.net For example, transcriptomic and proteomic analyses of microorganisms can reveal the genes and proteins involved in the degradation of biphenyl-related pollutants. mdpi.com In drug discovery, these integrated approaches can elucidate the mechanism of action of novel biphenyl-based therapeutic agents and identify potential biomarkers of efficacy or toxicity. nih.gov By combining data from multiple omics platforms, researchers can construct more accurate computational models to predict the biological activity of new chemical entities, aiding in chemical prioritization and risk assessment. rowan.edu
Conclusion
Summary of Current Research Landscape
The research landscape for 4'-Aminobiphenyl-3-ol is primarily centered on its role as a synthetic intermediate and its connection to the metabolism of other biphenyl (B1667301) compounds. Studies have successfully demonstrated methods for its synthesis, often as part of a broader effort to create a library of substituted biphenyl derivatives for further investigation. One notable synthetic route involves a Suzuki coupling followed by demethylation using reagents like boron tribromide or hydroiodic acid, achieving good yields. escholarship.org
A significant area of research is the use of this compound as a precursor in medicinal chemistry. For instance, it has been utilized in the synthesis of novel fatty acid amide hydrolase (FAAH) inhibitors, which are of therapeutic interest. escholarship.org This highlights the compound's value as a building block for more complex, biologically active molecules.
Furthermore, research into related compounds, such as 4-aminobiphenyl (B23562) (4-ABP), provides an important context. 4-ABP is a known human carcinogen, and understanding its metabolic pathways is crucial. nih.govebi.ac.ukwikipedia.org While research on this compound itself is more limited, the extensive studies on the metabolism of 4-ABP—involving N-oxidation by cytochrome P450 enzymes to form reactive intermediates—suggest potential metabolic pathways and analytical challenges that could be relevant to its 3-hydroxy counterpart. wikipedia.orgresearchgate.net The development of sensitive analytical methods, such as HPLC with various detectors and GC-MS, for related aminobiphenyls has laid the groundwork for the detection and quantification of this compound in various matrices. nih.govosha.govresearchgate.net
Table 1: Summary of Key Research Findings on this compound and Related Compounds
| Research Area | Key Findings | Relevant Compounds | Citations |
|---|---|---|---|
| Synthesis | Successfully synthesized via multi-step reactions including Suzuki coupling and subsequent demethylation. | This compound | escholarship.org |
| Medicinal Chemistry | Used as a key intermediate in the synthesis of potential therapeutic agents, such as FAAH inhibitors. | This compound | escholarship.org |
| Metabolism (Contextual) | Parent compound 4-aminobiphenyl is metabolized by hepatic enzymes (e.g., Cytochrome P450 1A2) into reactive N-hydroxy derivatives that can form DNA adducts. | 4-Aminobiphenyl | wikipedia.orgresearchgate.net |
| Analytical Chemistry (Contextual) | Sensitive detection methods like HPLC-MS/MS and GC-MS have been developed for quantifying related aminobiphenyls in biological and environmental samples. | 4-Aminobiphenyl | nih.govosha.govresearchgate.net |
Identification of Knowledge Gaps and Future Challenges
Despite its utility as a synthetic building block, significant knowledge gaps exist for this compound itself. A primary gap is the lack of comprehensive studies on its own biological activity and metabolic fate. While it is used to create other active compounds, its intrinsic properties are not well-documented in publicly available research.
Future challenges and research directions should include:
Metabolic Profiling: A thorough investigation into the metabolism of this compound is needed. It is crucial to determine if it undergoes metabolic activation similar to 4-aminobiphenyl, and to identify its metabolites. wikipedia.orgresearchgate.net This would clarify its toxicological profile and potential for bioaccumulation.
Optimization of Synthesis: While synthetic routes exist, future work could focus on developing more efficient, scalable, and environmentally friendly (green chemistry) methods for its production to support further research. rsc.org
Exploration of New Applications: The current application appears focused on specific inhibitor synthesis. escholarship.org Future research could explore its use as a precursor for other functional materials, such as dyes, pigments, or polymers, leveraging the reactivity of the amino and hydroxyl groups. chemblink.com
Development of Dedicated Analytical Methods: While methods for similar compounds exist, specific, validated analytical techniques for the sensitive detection and quantification of this compound in complex matrices (e.g., biological fluids, environmental samples) need to be developed and published. researchgate.net
Broader Academic Impact of this compound Research
Research on this compound, though specific, has a broader impact on several academic disciplines. In medicinal chemistry , its use in synthesizing enzyme inhibitors contributes to the development of new therapeutic strategies and provides structure-activity relationship (SAR) data for designing more potent and selective drugs. escholarship.org
In organic synthesis , developing and refining the synthesis of asymmetrically substituted biphenyls like this compound advances the field's toolkit for creating complex molecular architectures. These methodologies are often transferable to the synthesis of other valuable compounds, including natural products and materials. rsc.org
For toxicology and environmental science , studying the metabolism and potential toxicity of hydroxylated aminobiphenyls provides crucial data for understanding the bioactivation and detoxification pathways of aromatic amines as a class. cdnsciencepub.comnih.gov This knowledge is vital for assessing the risks associated with environmental pollutants and industrial chemicals, contributing to a more complete picture of how functional group placement affects a molecule's biological impact. The study of such specific metabolites helps refine models for predicting the carcinogenicity and ecotoxicity of related compounds. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
